3-Cyclopropyl-3,3-difluoropropanoic acid
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Overview
Description
3-Cyclopropyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C6H8F2O2. This compound features a cyclopropyl group and two fluorine atoms attached to a propanoic acid backbone. The presence of the cyclopropyl ring and fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropanoic acid can be achieved through several methods. One common approach involves the use of cyclopropylmagnesium bromide and difluoroacetic acid. The reaction typically proceeds under anhydrous conditions and requires the use of a palladium catalyst to facilitate the coupling reaction . Another method involves the use of cyclopropylboronic acid and difluoroacetic acid in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropropanoic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but lacks fluorine atoms.
2,2-Difluoropropanoic acid: Similar structure but with fluorine atoms at different positions.
Uniqueness
3-Cyclopropyl-3,3-difluoropropanoic acid is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8F2O2 |
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Molecular Weight |
150.12 g/mol |
IUPAC Name |
3-cyclopropyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10) |
InChI Key |
UCWMVCBGTYYQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)(F)F |
Origin of Product |
United States |
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